

# Application Notes & Protocols: Synthesis of Chromium(III) Oxide Nanoparticles Using Ammonium Dichromate

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## Compound of Interest

Compound Name: Ammonium dichromate

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## Introduction

Chromium(III) oxide ( $\text{Cr}_2\text{O}_3$ ), also known as eskolaite, is a transition metal oxide with a wide bandgap ( $\approx 3.4$  eV), high thermal stability, and excellent catalytic properties. In its nanocrystalline form,  $\text{Cr}_2\text{O}_3$  exhibits enhanced characteristics due to a high surface-to-volume ratio, making it a material of significant interest for applications in heterogeneous catalysis, advanced pigments, wear-resistant coatings, and biomedical fields.

While various methods exist for  $\text{Cr}_2\text{O}_3$  nanoparticle synthesis, this document focuses on the use of **ammonium dichromate** ( $(\text{NH}_4)_2\text{Cr}_2\text{O}_7$ ) as a precursor. Two primary methods will be discussed: the classic solid-state thermal decomposition and the more controlled Solution Combustion Synthesis (SCS). The SCS method is particularly effective for producing nanoparticles with controlled crystallite sizes.<sup>[1]</sup>

Extreme caution must be exercised when handling **ammonium dichromate**, as it is a toxic, oxidizing, and suspected carcinogenic compound containing hexavalent chromium.<sup>[2][3]</sup> All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

# Synthesis Method 1: Solution Combustion Synthesis (SCS)

Solution Combustion Synthesis is a versatile and rapid method for producing homogeneous, crystalline oxide nanoparticles. The process involves a self-sustaining, exothermic redox reaction in an aqueous solution containing the metal precursor (oxidizer) and a fuel (reductant), such as glycine or urea.<sup>[1][4]</sup> The rapid, high-temperature reaction limits particle agglomeration, yielding fine nanostructured materials.

In this method, **ammonium dichromate** ( $(\text{NH}_4)_2\text{Cr}_2\text{O}_7$ ) acts as the chromium source and the primary oxidizing agent. An organic fuel, such as glycine ( $\text{C}_2\text{H}_5\text{NO}_2$ ) or urea ( $\text{CH}_4\text{N}_2\text{O}$ ), is added to the aqueous solution. Upon heating, the solution dehydrates and ignites, triggering a rapid, self-propagating combustion reaction that yields the desired metal oxide nanoparticles.<sup>[1]</sup> The choice of fuel and the fuel-to-oxidizer ratio can be adjusted to control the reaction's stoichiometry and influence the final product's characteristics, such as crystallinity, particle size, and specific surface area.<sup>[1]</sup>

This protocol describes a generalized procedure for synthesizing  $\text{Cr}_2\text{O}_3$  nanoparticles based on the Solution Combustion Synthesis method.<sup>[1]</sup>

Materials:

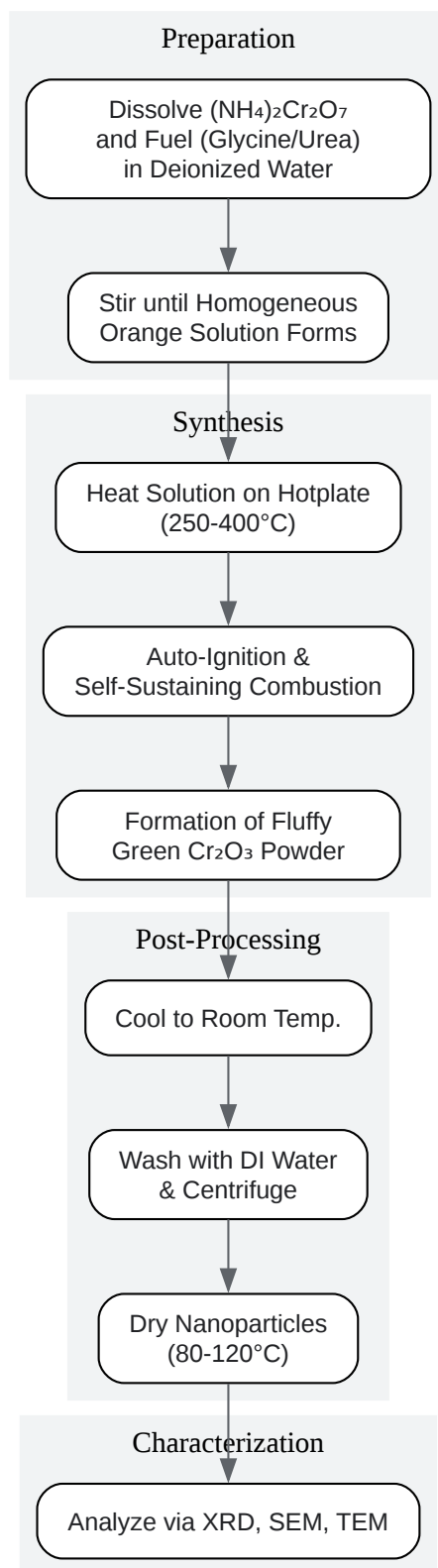
- **Ammonium Dichromate** ( $(\text{NH}_4)_2\text{Cr}_2\text{O}_7$ ) (Oxidizer)
- Glycine ( $\text{C}_2\text{H}_5\text{NO}_2$ ) or Urea ( $\text{CH}_4\text{N}_2\text{O}$ ) (Fuel)
- Deionized Water
- Large Pyrex or borosilicate glass beaker (at least 5-10 times the volume of the initial solution)
- Hot plate with magnetic stirring capability
- Stainless steel spatula
- Centrifuge and tubes

- Drying oven or furnace

#### Procedure:

- Precursor Solution Preparation:
  - In a fume hood, dissolve a stoichiometric amount of **ammonium dichromate** and the chosen fuel (e.g., glycine) in a minimal amount of deionized water in the large beaker.
  - Stir the solution at room temperature until all solids are completely dissolved, forming a clear, orange solution.
- Initiation of Combustion:
  - Place the beaker on a hot plate and heat the solution, typically between 250-400°C, while stirring.
  - The solution will begin to boil, dehydrate, and become a viscous gel.
  - Upon reaching the ignition point, the gel will auto-ignite and undergo a rapid, smoldering combustion reaction. The reaction is self-sustaining and produces a voluminous, fluffy green powder.<sup>[2]</sup>
- Product Collection and Purification:
  - Allow the beaker to cool to room temperature after the combustion is complete.
  - Gently collect the resulting green  $\text{Cr}_2\text{O}_3$  powder.
  - To remove any soluble impurities, wash the powder several times with deionized water, using centrifugation to separate the nanoparticles from the supernatant.
  - Dry the purified nanoparticles in an oven, typically at 80-120°C, for several hours to remove residual water.
- Calcination (Optional):

- For enhanced crystallinity, the dried powder can be calcined in a furnace at a specific temperature (e.g., 500-600°C) for a set duration (e.g., 2-3 hours).



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Caption: Workflow for Solution Combustion Synthesis of Cr<sub>2</sub>O<sub>3</sub> Nanoparticles.

## Synthesis Method 2: Solid-State Thermal Decomposition

The thermal decomposition of solid **ammonium dichromate** is a well-known exothermic reaction, famously demonstrated as the "Chemical Volcano."<sup>[5][6]</sup> While spectacular, this method offers limited control over nanoparticle size and morphology, typically resulting in a voluminous, flaky ash of bulk Cr<sub>2</sub>O<sub>3</sub> rather than well-defined nanoparticles.<sup>[5]</sup>

The reaction is:  $(\text{NH}_4)_2\text{Cr}_2\text{O}_7(\text{s}) \rightarrow \text{Cr}_2\text{O}_3(\text{s}) + \text{N}_2(\text{g}) + 4\text{H}_2\text{O}(\text{g})$ <sup>[7]</sup>

Once initiated by heat, the reaction is self-sustaining, producing sparks and ejecting the resulting green chromium(III) oxide.<sup>[5][6]</sup> Due to the lack of control, this method is generally not preferred for high-quality nanoparticle synthesis but is included for completeness.

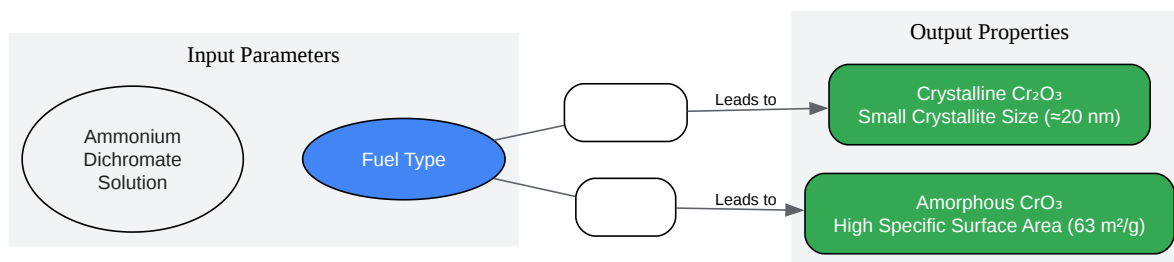
## Data Presentation: Synthesis Parameters and Nanoparticle Properties

The following table summarizes quantitative data for Cr<sub>2</sub>O<sub>3</sub> nanoparticles synthesized via various methods, highlighting the results from the Solution Combustion Synthesis route.

Synthesis Method	Precursor(s)	Fuel/Agent	Calcination Temp. (°C)	Average Particle/Crystallite Size	Specific Surface Area (m <sup>2</sup> /g)	Reference
Solution Combustion	(NH <sub>4</sub> ) <sub>2</sub> Cr <sub>2</sub> O <sub>7</sub>	Glycine	Not Specified	≈ 20 nm	Not Specified	<a href="#">[1]</a>
Solution Combustion	(NH <sub>4</sub> ) <sub>2</sub> Cr <sub>2</sub> O <sub>7</sub>	Urea, NH <sub>4</sub> NO <sub>3</sub>	Not Specified	≈ 21 nm	Not Specified	<a href="#">[1]</a>
Solution Combustion	(NH <sub>4</sub> ) <sub>2</sub> Cr <sub>2</sub> O <sub>7</sub>	Urea	Not Specified	Amorphous Product	63	<a href="#">[1]</a>
Thermal Decomposition	Cr(NO <sub>3</sub> ) <sub>3</sub> + Oxalic Acid	-	500	10 - 100 nm	Not Specified	
Thermal Decomposition	Cr(NO <sub>3</sub> ) <sub>3</sub> + Oxalic Acid	-	600	More uniform, <100 nm	Not Specified	
Aqueous Precipitation	Cr <sub>2</sub> (SO <sub>4</sub> ) <sub>3</sub>	Ammonia	600	20 - 70 nm	Not Specified	<a href="#">[8]</a>

## Logical Relationships in Solution Combustion Synthesis

The parameters of the SCS process directly influence the properties of the final chromium oxide product. The choice of fuel is a critical factor.



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Caption: Influence of Fuel Type on Chromium Oxide Properties in SCS.

## Characterization Protocols

Standard techniques are used to confirm the synthesis and characterize the properties of the  $\text{Cr}_2\text{O}_3$  nanoparticles.

- X-ray Diffraction (XRD): Used to determine the crystal phase, purity, and average crystallite size (via the Scherrer equation) of the synthesized powder. The expected pattern for  $\text{Cr}_2\text{O}_3$  is a rhombohedral (hexagonal) structure.[8]
- Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and degree of agglomeration of the nanoparticles.[8]
- Transmission Electron Microscopy (TEM): Used for direct visualization of the nanoparticles to determine their size, size distribution, and shape with high resolution.[8]
- Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area of the nanoparticle powder, a critical parameter for catalytic applications.[1]

## Safety Precautions

- Toxicity and Carcinogenicity: **Ammonium dichromate** contains hexavalent chromium ( $\text{Cr(VI)}$ ), which is highly toxic and a known carcinogen.[2][3] Inhalation and skin contact must

be strictly avoided.

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
- Ventilation: All procedures involving **ammonium dichromate**, including weighing, solution preparation, and the combustion reaction, must be performed inside a certified chemical fume hood to prevent inhalation of dust or reaction products.[5]
- Exothermic Reaction: The decomposition reaction is highly exothermic and proceeds rapidly. Use appropriate heat-resistant glassware and surfaces. Ensure the reaction vessel is large enough to contain the voluminous product.[5][9]
- Waste Disposal: All waste containing chromium compounds must be disposed of according to institutional and local environmental regulations for hazardous chemical waste. Do not discard in regular trash or down the drain.

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